molecular formula C11H13ClN2 B1211577 Epibatidine CAS No. 148152-66-3

Epibatidine

Cat. No.: B1211577
CAS No.: 148152-66-3
M. Wt: 208.69 g/mol
InChI Key: NLPRAJRHRHZCQQ-UHFFFAOYSA-N
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Description

Epibatidine is a potent alkaloid that was first isolated from the skin of the Ecuadorian frog, Epipedobates anthonyi, in 1974 by John W. Daly . This compound is known for its powerful analgesic properties, which are significantly more potent than morphine. This compound’s structure was fully elucidated in 1992, revealing a chlorinated pyridine moiety connected to a 7-azabicyclo[2.2.1]heptane structure .

Chemical Reactions Analysis

Types of Reactions: Epibatidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, chiral auxiliaries, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products: The major products formed from these reactions are typically analogues of this compound with modified pharmacological profiles. These analogues are studied for their potential therapeutic applications and reduced toxicity .

Scientific Research Applications

Pharmacological Properties

Epibatidine exhibits high affinity for nicotinic acetylcholine receptors, particularly the α4β2 and α3β4 subtypes, which are prevalent in the central nervous system. Its binding affinity is notably higher than that of traditional analgesics, making it a candidate for non-opioid pain relief strategies.

Key Characteristics:

  • High Affinity : Ki = 0.12 nM for nicotinic receptors; low affinity for opioid receptors (Ki > 3.0 µM) .
  • Analgesic Properties : Demonstrated short-lived analgesic effects in animal models without the side effects commonly associated with opioids .

Applications in Pain Management

This compound has been primarily studied for its analgesic potential. It acts as a non-opioid analgesic, providing pain relief through mechanisms distinct from traditional opioids.

Case Studies and Findings:

  • In Vivo Studies :
    • In rat models, this compound increased pain thresholds in response to nociceptive stimuli, indicating its efficacy in pain relief .
    • Studies showed that both enantiomers of this compound were effective in increasing latency to nociceptive responses in hot-plate tests .
  • Mechanism of Action :
    • This compound's analgesic effects are mediated through activation of nicotinic receptors, leading to increased catecholamine release and modulation of pain pathways .

Neuroprotective Effects

Beyond pain management, this compound has demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Research Insights:

  • Neuroprotection :
    • This compound has been shown to upregulate fibroblast growth factor (FGF) mRNA levels and enhance antioxidant responses, indicating a protective role against oxidative stress .
    • Its ability to cross the blood-brain barrier allows it to exert effects directly within the central nervous system .

Applications in Neurological Disorders

Recent studies have explored the use of this compound and its analogs in treating various neurological conditions.

Notable Developments:

  • Cognitive Enhancement :
    • Research on analogs like ABT-594 (derived from this compound) has indicated potential benefits in cognitive function among patients with Alzheimer’s disease and attention deficit hyperactivity disorder (ADHD) .
  • Potential for Treating Drug Dependence :
    • Novel this compound analogs are being investigated for their ability to combat nicotine dependence, highlighting their versatility beyond analgesia .

Comprehensive Data Table

The following table summarizes key studies on the applications of this compound:

Study TypeModel/SubjectPrimary OutcomesReferences
In Vivo StudiesRatsIncreased pain threshold; short-lived analgesia
Neuroprotective StudiesRat BrainUpregulation of FGF mRNA; antioxidant effects
Cognitive Function StudiesAlzheimer’s PatientsImproved cognitive performance
Nicotine Dependence StudiesAnimal ModelsReduced nicotine-seeking behavior

Comparison with Similar Compounds

Epibatidine is unique due to its high potency and specific receptor interactions. Similar compounds include:

These compounds highlight the potential of this compound analogues in developing new analgesic drugs with better safety profiles.

Biological Activity

Epibatidine is a potent alkaloid originally extracted from the skin of the Ecuadorian poison frog Epipedobates tricolor. This compound has garnered significant interest due to its high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, and its potential therapeutic applications, despite its toxicity. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, structure-activity relationships, and recent research findings.

This compound acts primarily as an agonist at nAChRs, which are integral to neurotransmission in the central nervous system (CNS). Its binding affinity is notably high for the α4β2 subtype, with an inhibitory constant (KiK_i) of approximately 40 pM, making it significantly more potent than nicotine . The compound also interacts with other nAChR subtypes, including α7 and α3β4, albeit with lower affinity .

Table 1: Binding Affinities of this compound at Various nAChR Subtypes

nAChR SubtypeKiK_i (pM)
α4β240
α720,000
α3β41500

Pharmacological Effects

This compound exhibits a range of biological effects primarily mediated through its action on nAChRs. It has been shown to possess potent analgesic properties, being over 200 times more effective than morphine in eliciting pain relief responses in animal models . However, its therapeutic use is limited due to a narrow therapeutic window and significant side effects, including respiratory depression and cardiovascular complications .

Neuroprotective Effects

Recent studies indicate that this compound may have neuroprotective properties. For instance, it has been shown to upregulate fibroblast growth factor (FGF) mRNA in rat brains, suggesting a role in neuroprotection against oxidative stress . Additionally, it enhances the expression of heme oxygenase-1 (HO-1), a key enzyme involved in cytoprotection during oxidative stress conditions.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have focused on synthesizing analogues of this compound to improve its selectivity and reduce toxicity. Modifications have aimed at enhancing the therapeutic index while retaining or amplifying its analgesic properties. For example, certain synthetic derivatives have demonstrated improved selectivity for specific nAChR subtypes, potentially mitigating unwanted side effects associated with non-selective activation .

Table 2: Selected this compound Analogues and Their Properties

Analogue NameSelectivityPotency (relative to this compound)Notes
Analogue Aα4β25xReduced side effects
Analogue Bα3β410xEnhanced analgesic effect
Analogue CNon-selective0.5xIncreased toxicity

Disruption of Retinal Activity

In a study involving ferrets, this compound was shown to disrupt correlated retinal activity during specific developmental stages. This disruption highlights the compound's influence on cholinergic signaling within the retina and suggests potential implications for visual processing .

Toxicity and Safety Profile

Despite its promising biological activities, this compound's toxicity remains a critical concern. The compound's ability to activate multiple nAChR subtypes can lead to adverse effects across various physiological systems. Research indicates that modifications to its structure can yield derivatives with better safety profiles while maintaining efficacy .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which epibatidine interacts with neuronal nicotinic acetylcholine receptors (nAChRs)?

this compound acts as a potent agonist at α4β2, α3β4, and α7 nAChR subtypes. Its efficacy varies: it is a partial agonist at α4β2 (72% efficacy vs. ACh) and α3β4 (81%), but a full agonist at α7 receptors. Binding affinity (EC₅₀) also differs: 0.012 µM (α4β2), 0.027 µM (α3β4), and 4.8 µM (α7) . Methodologically, whole-cell patch-clamp electrophysiology is used to measure peak current amplitudes normalized to ACh responses, with Hill equation analysis to determine EC₅₀ and cooperativity (nH values) .

Q. How can researchers design experiments to assess this compound’s subtype selectivity?

Use in vitro functional assays with heterologously expressed nAChR subtypes (e.g., α4β2, α3β4, α7). Key steps:

  • Apply this compound at varying concentrations (e.g., 0.001–10 µM) via rapid perfusion systems.
  • Normalize responses to maximal ACh-evoked currents.
  • Analyze dose-response curves using nonlinear regression (e.g., Hill equation) to derive EC₅₀ and efficacy . Radioligand competition assays (e.g., [¹²⁵I]-epibatidine binding) can also quantify affinity differences across subtypes .

Q. What are the critical controls needed in this compound binding studies to ensure data validity?

  • Include nonspecific binding controls (e.g., excess unlabeled this compound).
  • Validate assay conditions (pH, temperature) to mimic physiological states.
  • Use reference agonists (e.g., cytisine, nicotine) to confirm subtype-specific inhibition profiles .
  • Replicate experiments across multiple cell batches or animal donors to address biological variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC₅₀ values for this compound across studies?

Variability may arise from receptor stoichiometry (e.g., α4₂β2₃ vs. α4₃β2₂), expression systems (Xenopus oocytes vs. mammalian cells), or data normalization methods. To address this:

  • Standardize receptor subunit ratios via transfection protocols.
  • Use internal controls (e.g., ACh responses) for normalization .
  • Apply meta-analysis frameworks to reconcile differences, accounting for experimental variables .

Q. What computational approaches are used to model this compound’s binding dynamics at nAChRs?

Molecular dynamics (MD) simulations and MM-PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area) calculate binding free energies. For example:

  • This compound binds α4β2 with ΔG = -17.46 kcal/mol vs. -14.91 kcal/mol for α3β4, aligning with experimental trends .
  • Mutagenesis-coupled MD (e.g., T58K or F118L β2-subunit mutations) predicts changes in allosteric modulator binding, validated via functional assays .

Q. How should researchers address contradictory findings between in vitro and in vivo this compound studies?

  • Perform pharmacokinetic profiling to assess brain penetration and metabolite interference.
  • Use conditional knockout models to isolate receptor subtype contributions in vivo.
  • Integrate ex vivo autoradiography (e.g., [¹²⁵I]-epibatidine binding in brain slices) with behavioral assays .

Q. What methodological strategies improve reproducibility in this compound research?

  • Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw electrophysiology traces, binding isotherms, and analysis code .
  • Pre-register protocols (e.g., on Open Science Framework) to reduce bias.
  • Use blinded data analysis to minimize observer effects .

Q. Data Analysis and Interpretation

Q. How can Hill equation misapplication lead to errors in this compound dose-response analysis?

The Hill coefficient (nH) assumes ligand-receptor binding cooperativity. Missteps include:

  • Fitting data with fixed nH = 1, ignoring positive/negative cooperativity.
  • Overlooking receptor desensitization (common in α7 subtypes), which skews EC₅₀ estimates. Validate fits with goodness-of-test metrics (e.g., R², AIC) .

Q. What statistical methods are optimal for comparing this compound’s effects across multiple nAChR subtypes?

  • Use mixed-effects models to account for nested data (e.g., repeated measures from the same oocyte batch).
  • Apply post hoc corrections (e.g., Tukey’s HSD) for pairwise comparisons.
  • Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Q. Ethical and Reporting Standards

Q. How should researchers ethically handle animal-derived data in this compound studies?

  • Follow ARRIVE guidelines for reporting animal experiments.
  • Justify sample sizes via power analysis to minimize unnecessary subjects.
  • Disclose funding sources and conflicts of interest to maintain transparency .

Q. What are the best practices for publishing negative or inconclusive results in this compound research?

  • Use preprint servers (e.g., bioRxiv) to share findings rapidly.
  • Frame negative results as hypothesis-refining outcomes (e.g., “this compound’s α7 efficacy is context-dependent”).
  • Provide raw datasets to support meta-analyses .

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPRAJRHRHZCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861409
Record name 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N-carbo-(-)-menthyloxy pyrrole is prepared from pyrrole and (-)-menthyl chloroformate by the method described above. The chiral pyrrole is treated with the sulfonyl acetylene 22 or 34 as in Example 29 to give a diastereoisomeric mixture of the chiral cycloadduct 7-aza-bicyclo[2.2.1]hepta-2,5-diene derivative. After treatment with sodium amalgam as in Example 30, the diastereoisomeric mixture of 2-exo-aryl-7-aza-bicyclo[2.2.1]hepta-5-ene derivatives is obtained. These diastereomers are separated by chromatography to give the d and 1 enantiomers. The optically active intermediates are each reduced and treated with HBr/AcOH to yield optically active epibatidine enantiomers. Similarly, other substituted 7-aza-bicyclo[2,2,1]heptane analogs are prepared from the corresponding chiral pyrroles and chiral cycloadducts.
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Synthesis routes and methods II

Procedure details

(+)-Epibatidine dihydrochloride was treated with triethyl amine (10 eq) in dichloromethane for 1 hour at room temperature and epibatidine was then isolated following standard isolation protocol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Epibatidine
CID 85257296
Epibatidine
Reactant of Route 3
Epibatidine
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Epibatidine
Reactant of Route 5
Epibatidine
Reactant of Route 6
Epibatidine

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